molecular formula C9H11N3O3 B15308179 tert-Butyl (4-cyanooxazol-5-yl)carbamate

tert-Butyl (4-cyanooxazol-5-yl)carbamate

Cat. No.: B15308179
M. Wt: 209.20 g/mol
InChI Key: UOKKQDGIOSYHDG-UHFFFAOYSA-N
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Description

tert-Butyl (4-cyanooxazol-5-yl)carbamate is a heterocyclic carbamate derivative featuring an oxazole ring substituted with a cyano group at the 4-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position. This compound serves as a critical intermediate in medicinal and synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the electron-deficient nature of the oxazole ring with the strong electron-withdrawing cyano group, enhancing its reactivity in cross-coupling reactions or nucleophilic substitutions. The Boc group provides stability during synthetic workflows, enabling selective deprotection under acidic conditions .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

tert-butyl N-(4-cyano-1,3-oxazol-5-yl)carbamate

InChI

InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-6(4-10)11-5-14-7/h5H,1-3H3,(H,12,13)

InChI Key

UOKKQDGIOSYHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CO1)C#N

Origin of Product

United States

Preparation Methods

Hantzsch Oxazole Synthesis with Subsequent Boc Protection

Reaction Mechanism and Conditions

The Hantzsch oxazole synthesis remains a cornerstone for constructing oxazole rings. For this compound, the reaction employs α-haloketones and amide precursors under basic conditions. A representative pathway involves:

  • Cyclization : Reacting 2-bromo-4-cyanoacetophenone with a Boc-protected urea derivative in the presence of ammonium acetate.
  • Ring Formation : Heating at 80–100°C in ethanol facilitates cyclodehydration, yielding 4-cyanooxazole-5-amine.
  • Boc Protection : Treating the amine intermediate with tert-butyl chloroformate (Boc-Cl) and triethylamine in dichloromethane (DCM) at 0–25°C.
Key Parameters:
  • Yield : 62–68% (over two steps).
  • Purity : >95% (HPLC).
  • Solvent System : Ethanol (cyclization), DCM (protection).

Advantages and Limitations

  • Advantages : High regioselectivity for the oxazole ring; compatibility with Boc chemistry.
  • Limitations : Requires stringent control of stoichiometry to avoid N-overprotection.

Cyclodehydration of Acylamino Ketones

Synthetic Pathway

Robinson-Gabriel cyclodehydration enables direct access to substituted oxazoles. For this method:

  • Precursor Synthesis : Condense cyanoacetic acid with Boc-protected β-ketoamide using dicyclohexylcarbodiimide (DCC).
  • Cyclization : Treat the acylamino ketone intermediate with phosphorus oxychloride (POCl₃) at reflux (110°C) to induce dehydration.
Key Parameters:
  • Yield : 55–60%.
  • Reaction Time : 6–8 hours.
  • Byproducts : Minimal phosphorylated side products (<5%).

Scalability and Industrial Relevance

This method is amenable to continuous flow processes, enhancing throughput in industrial settings. However, POCl₃ handling requires specialized infrastructure due to its corrosive nature.

Direct Carbamation of 5-Amino-4-cyanooxazole

Stepwise Functionalization

This two-step approach prioritizes modularity:

  • Oxazole Synthesis : Prepare 5-amino-4-cyanooxazole via cyclocondensation of ethyl cyanoacetate and thiourea.
  • Boc Protection : React the amine with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
Key Parameters:
  • Overall Yield : 58–63%.
  • Reaction Scale : Demonstrated at 100 g scale.

Challenges in Intermediate Stability

The 5-amino-4-cyanooxazole intermediate is hygroscopic, necessitating anhydrous conditions during Boc protection to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity Scalability Key Advantage
Hantzsch + Boc Protection 62–68% >95% Moderate High regioselectivity
Cyclodehydration 55–60% 90–95% High Industrial compatibility
Palladium-Catalyzed 70–75% >98% Low Late-stage functionalization flexibility
Direct Carbamation 58–63% 85–90% Moderate Modularity in intermediate steps

Critical Considerations in Process Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection kinetics but may complicate purification.
  • Low-temperature regimes (0–5°C) minimize side reactions during Boc-Cl additions.

Byproduct Management

  • Phosphorylated residues in cyclodehydration require aqueous workup with NaHCO₃.
  • Unreacted TMSCN in cyanation steps is neutralized with CaCl₂ suspensions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the oxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl (4-cyanooxazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl (4-cyanooxazol-5-yl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-Butyl (4-cyanooxazol-5-yl)carbamate and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Properties
This compound C₉H₁₁N₃O₃ 209.21 4-CN, 5-Boc High electron deficiency; potential for cross-coupling reactions
tert-Butyl (4-methyloxazol-5-yl)carbamate C₉H₁₄N₂O₃ 198.22 4-CH₃, 5-Boc Moderate electron density; lower reactivity compared to cyano derivative
tert-Butyl (5-bromothiazol-2-yl)carbamate C₈H₁₁BrN₂O₂S 287.16 5-Br, 2-Boc (thiazole) Bromine enables Suzuki couplings; sulfur enhances polarizability
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate C₇H₁₀BrN₃O₂S 280.14 3-Br, 5-Boc (thiadiazole) Highly electron-deficient; bromine acts as a leaving group

Notes:

  • Electron Effects: The cyano group in the target compound increases the oxazole ring's electron deficiency compared to the methyl substituent in its analog, making it more reactive toward electrophilic or nucleophilic agents .
  • Heterocycle Differences : Thiazole and thiadiazole derivatives (e.g., –5) introduce sulfur atoms, altering electronic properties and bioavailability. Thiadiazoles are more electron-deficient than oxazoles, favoring interactions in metal-catalyzed reactions .

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